

Technical Guide: [(Thiophene-2-carbonyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *[(Thiophene-2-carbonyl)-amino]-acetic acid*

Cat. No.: *B1361314*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(Thiophene-2-carbonyl)-amino]-acetic acid, with the Chemical Abstracts Service (CAS) number 33955-17-8, is an organic compound with the molecular formula C₇H₇NO₃S and a molecular weight of 185.20.^[1] This document provides a comprehensive overview of this compound, with a focus on its role as a potential inhibitor of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), a key regulator in the cellular response to hypoxia. The information presented is primarily derived from a study on a series of furan- and thiophene-2-carbonyl amino acid derivatives and their effect on the hypoxia-inducible factor (HIF) pathway.^[2]

Chemical and Physical Properties

A summary of the basic chemical properties of **[(Thiophene-2-carbonyl)-amino]-acetic acid** is provided in the table below.

Property	Value	Reference
CAS Number	33955-17-8	[1]
Molecular Formula	C ₇ H ₇ NO ₃ S	[1]
Molecular Weight	185.20 g/mol	[1]

Biological Activity and Mechanism of Action

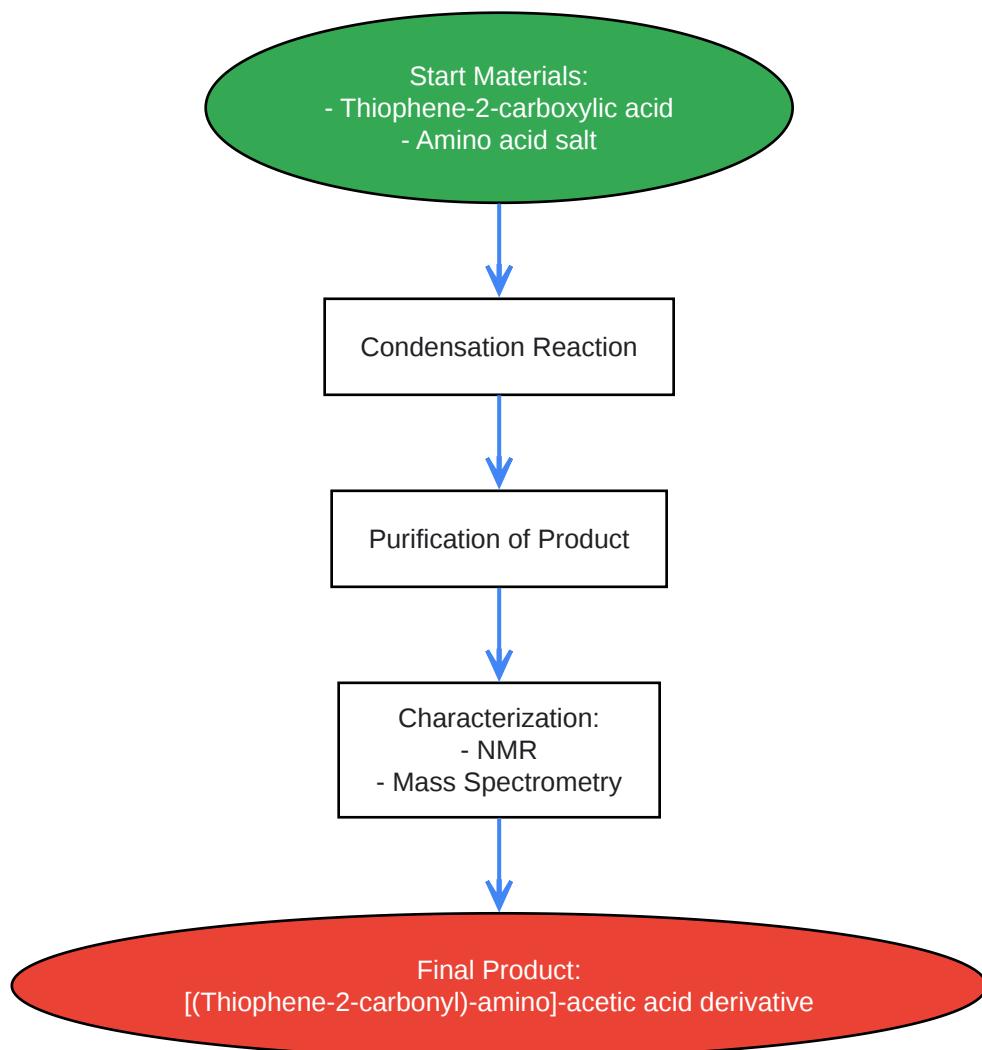
Under normal oxygen conditions (normoxia), the transcription factor Hypoxia-Inducible Factor- α (HIF- α) is targeted for degradation. This process is initiated by prolyl hydroxylase domain-containing proteins (PHDs) and Factor Inhibiting HIF-1 (FIH-1), which hydroxylate HIF- α . This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind to HIF- α , leading to its polyubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the activity of PHDs and FIH-1 is inhibited due to the lack of oxygen, a necessary cofactor. This stabilizes HIF- α , allowing it to translocate to the nucleus, dimerize with HIF- β , and activate the transcription of genes that help cells adapt to low oxygen levels.[\[2\]](#)

[(Thiophene-2-carbonyl)-amino]-acetic acid and its derivatives have been investigated as small-molecule inhibitors of FIH-1. By inhibiting FIH-1, these compounds can activate HIF- α even under normoxic conditions, which has potential therapeutic applications. The design of these inhibitors is based on antagonizing the binding of 2-oxoglutarate (2OG), a required cofactor for FIH-1 activity.[\[2\]](#)

Signaling Pathway

The following diagram illustrates the Hypoxia-Inducible Factor (HIF) signaling pathway and the role of FIH-1.

HIF Signaling Pathway and Inhibition by Thiophene Derivatives.

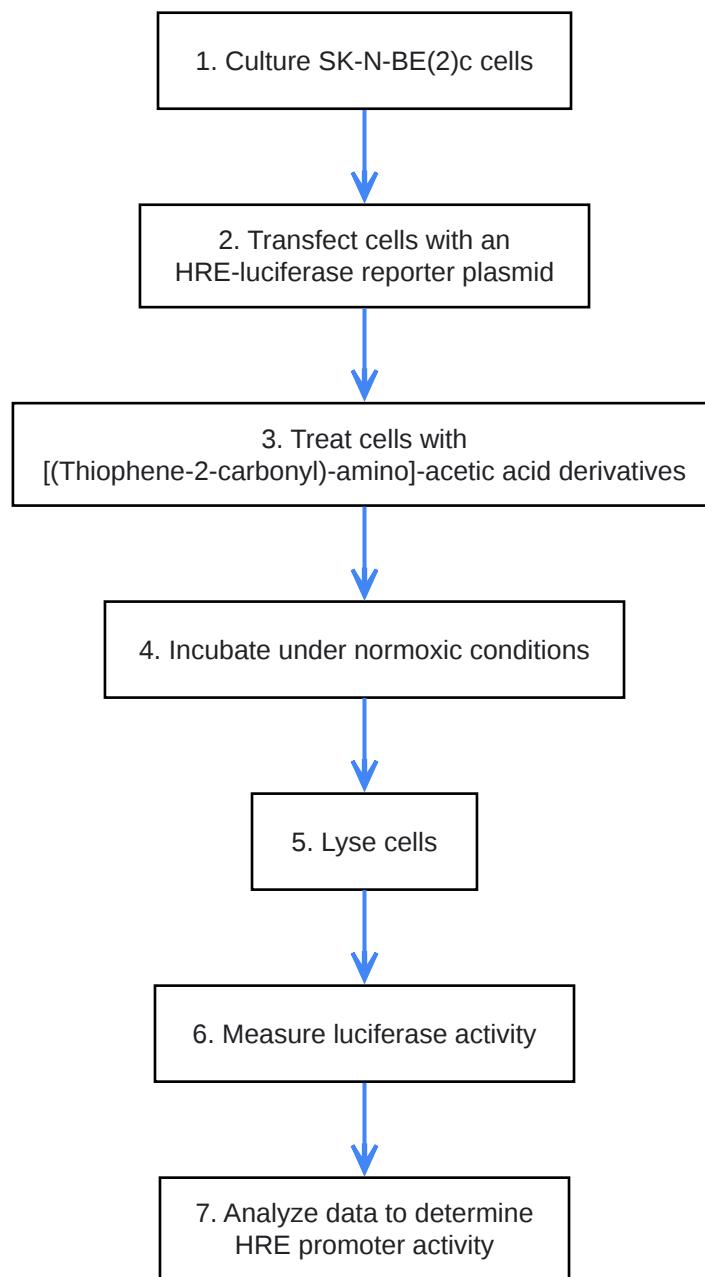

Experimental Protocols

The synthesis and evaluation of thiophene-2-carbonyl amino acid derivatives as FIH-1 inhibitors involve several key experimental steps.[\[2\]](#)

Synthesis of Furan- and Thiophene-2-carbonyl Amino Acid Derivatives

A general method for the synthesis of these compounds involves the condensation of thiophene-2-carboxylic acids with amino acid salts.[\[2\]](#)

Workflow for Synthesis:


[Click to download full resolution via product page](#)

General Synthesis Workflow.

Cell-Based Assay for FIH-1 Inhibition

The inhibitory activity of the synthesized compounds on FIH-1 is evaluated by measuring the transcriptional activity of the HIF response element (HRE) in a cell line, such as the human neuroblastoma cell line SK-N-BE(2)c.[2]

Experimental Workflow for HRE Promoter Activity Assay:

[Click to download full resolution via product page](#)**HRE Promoter Activity Assay Workflow.**

Quantitative Data

The study on furan- and thiophene-2-carbonyl amino acid derivatives evaluated the HIF- α /HRE transcriptional activity of these compounds. While specific quantitative data for **[(Thiophene-2-carbonyl)-amino]-acetic acid** itself was not detailed in the summary, the study established a correlation between the docking score of the compounds in the FIH-1 active site, their chemical

structure, and their biological activity.[2] This suggests that compounds with favorable docking scores and specific structural features are more potent inhibitors of FIH-1.

Disclaimer: This document is intended for research and informational purposes only.

[(Thiophene-2-carbonyl)-amino]-acetic acid is for research use only and not for diagnostic or therapeutic use.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: [(Thiophene-2-carbonyl)-amino]-acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361314#thiophene-2-carbonyl-amino-acetic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com